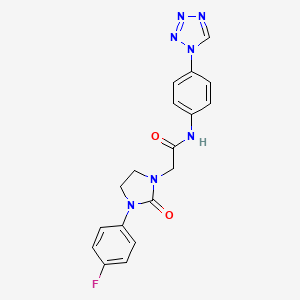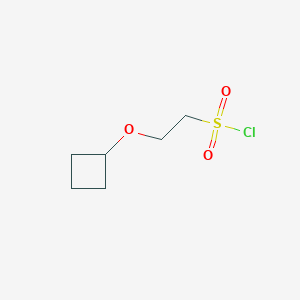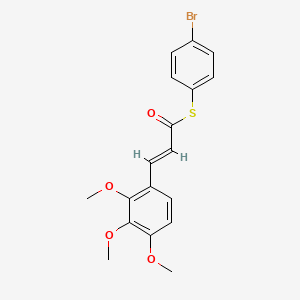
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrazole ring, a fluorophenyl group, and an imidazolidinone moiety, making it a subject of interest for its multifaceted properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrazole ring, followed by the introduction of the fluorophenyl group and the imidazolidinone moiety. One common approach is to first synthesize 1H-tetrazole and then react it with 4-fluorophenylamine to form N-(4-(1H-tetrazol-1-yl)phenyl)acetamide. This intermediate is then further reacted with appropriate reagents to introduce the imidazolidinone structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: It can be used in the manufacture of materials with specific properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to a cascade of biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparación Con Compuestos Similares
N-(4-(1H-tetrazol-1-yl)phenyl)acetamide
4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN7O2/c19-13-1-5-15(6-2-13)25-10-9-24(18(25)28)11-17(27)21-14-3-7-16(8-4-14)26-12-20-22-23-26/h1-8,12H,9-11H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYBJNIHNIFXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4,5-dimethoxy-2-((4-methylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2914047.png)

![N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2914049.png)
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2914051.png)

![4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/new.no-structure.jpg)
![Ethyl 2-(4-fluorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B2914058.png)
![N-[Cyano-(4-fluorophenyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2914059.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[4-oxo-4-(phenethylamino)butanoyl]sulfanyl}propanoate](/img/structure/B2914062.png)
![(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B2914063.png)
![3-(4-CHLOROPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2914065.png)
![Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate](/img/structure/B2914067.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2914068.png)

